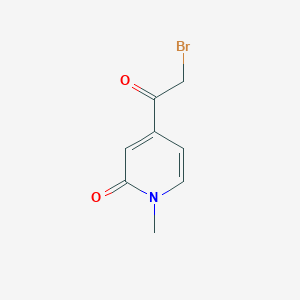
4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one
描述
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridinone, featuring a bromoacetyl group at the 2-position and a methyl group at the 1-position
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
4-(2-bromoacetyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-10-3-2-6(4-8(10)12)7(11)5-9/h2-4H,5H2,1H3 |
InChI 键 |
MLCUXBNIXQOYIT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=CC1=O)C(=O)CBr |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one followed by acetylation. One common method is as follows:
Bromination: 1-methylpyridin-2(1H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.
Acetylation: The brominated intermediate is then reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinone derivatives.
Reduction: Formation of 4-(2-hydroxyethyl)-1-methylpyridin-2(1H)-one.
Oxidation: Formation of 4-(2-carboxyacetyl)-1-methylpyridin-2(1H)-one.
科学研究应用
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.
作用机制
The mechanism of action of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary based on the specific biological context.
相似化合物的比较
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of a pyridinone ring.
4-(2-Bromoacetyl)phenol: Contains a phenol group instead of a pyridinone ring.
4-(2-Bromoacetyl)aniline: Features an aniline group instead of a pyridinone ring.
Uniqueness
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both a bromoacetyl group and a methyl-substituted pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


